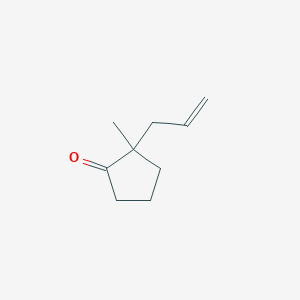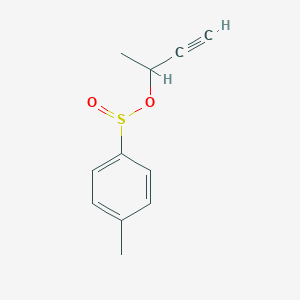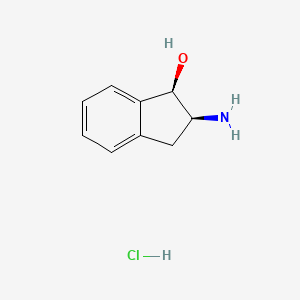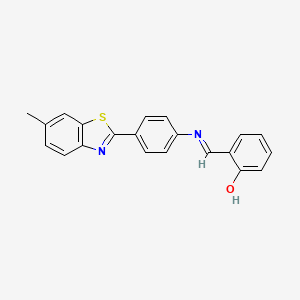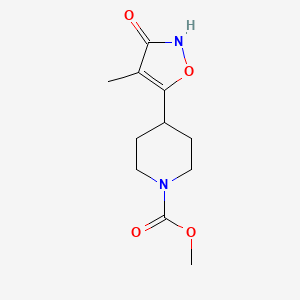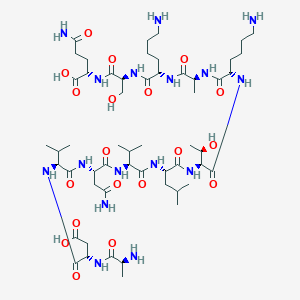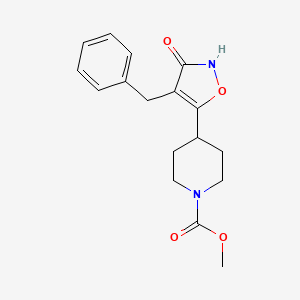
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Overview
Description
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate isoxazole precursor and piperidine derivative.
Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
Catalysts: Transition metal catalysts such as palladium or copper may be employed to facilitate the coupling reactions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Scale-Up: The process is scaled up to meet industrial demands, ensuring that the reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: The hydroxyl group on the isoxazole ring can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can undergo reduction to form a piperidinol derivative.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation of the hydroxyl group can yield isoxazole-5-carboxylic acid derivatives.
Reduction Products: Reduction of the piperidine ring can produce piperidinol derivatives.
Substitution Products: Substitution reactions can lead to a variety of benzyl-substituted isoxazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the isoxazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various biological targets, influencing the compound's overall biological activity.
Comparison with Similar Compounds
Methyl 4-(4-methyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Similar structure but lacks the benzyl group.
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Lacks both the benzyl group and the hydroxyl group on the benzyl moiety.
Methyl 4-(4-benzyl-3-hydroxy-5-methylisoxazol-5-yl)piperidine-1-carboxylate: Similar but with an additional methyl group on the isoxazole ring.
Uniqueness: The presence of the benzyl group in Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate enhances its lipophilicity and biological activity compared to similar compounds without this group.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(4-benzyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-17(21)19-9-7-13(8-10-19)15-14(16(20)18-23-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRPYBVDQRMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


